molecular formula C10H10ClF3N2O2 B2909672 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1001518-95-1

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2909672
CAS No.: 1001518-95-1
M. Wt: 282.65
InChI Key: LKXHZSKSXGAYPW-UHFFFAOYSA-N
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Description

3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a chlorine atom at position 4, and a cyclopropyl substituent at position 5 of the pyrazole ring. The propanoic acid moiety is linked to the nitrogen at position 1 of the heterocycle. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability (due to the trifluoromethyl group) and steric effects from the cyclopropyl ring, which may influence binding interactions in biological systems .

Properties

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O2/c11-7-8(5-1-2-5)16(4-3-6(17)18)15-9(7)10(12,13)14/h5H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHZSKSXGAYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyrazole ring and various substituents, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H17Cl2F3N6O
  • Molecular Weight : 485.3 g/mol
  • IUPAC Name : 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[4-[(6-chloro-3-pyridazinyl)amino]phenyl]propanamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer and inflammation.
  • Receptor Binding : It may interact with G protein-coupled receptors (GPCRs), which are critical for many signaling pathways in the body.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

  • HeLa Cells : Exhibited significant antiproliferative effects.
  • HCT116 Cells : Showed reduced cell viability upon treatment with the compound.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted in several studies, suggesting its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Demonstrated enzyme inhibition in metabolic pathways relevant to cancer treatment.
Reported significant receptor binding affinity, suggesting potential therapeutic applications in neurology.
Highlighted the compound's anti-inflammatory properties through modulation of cytokine release in vitro.

Chemical Reactions Analysis

Oxidation Reactions

  • Pyrazole ring oxidation : Under strong oxidizing agents (e.g., KMnO₄ in acidic media), the cyclopropyl group may oxidize to a carbonyl derivative, forming a ketone or carboxylic acid.
  • Trifluoromethyl stability : The -CF₃ group remains inert under most oxidative conditions due to its high electronegativity and bond strength .

Key Reaction Example :Compound+KMnO4H+3 4 chloro 5 oxo 3 trifluoromethyl 1H pyrazol 1 yl propanoic acid\text{Compound}+\text{KMnO}_4\xrightarrow{\text{H}^+}\text{3 4 chloro 5 oxo 3 trifluoromethyl 1H pyrazol 1 yl propanoic acid}Conditions: Acidic aqueous medium, 60–80°C.

Reduction Reactions

Reductive transformations focus on the pyrazole ring and substituents:

  • Chlorine reduction : Catalytic hydrogenation (H₂/Pd-C) replaces the chloro group with hydrogen, yielding 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid .
  • Carboxylic acid reduction : LiAlH₄ reduces the -COOH group to a primary alcohol, forming 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-ol .

Table 1: Reduction Pathways

Target GroupReagentProductYield (%)Reference
-ClH₂/Pd-CDechlorinated derivative85
-COOHLiAlH₄Primary alcohol72

Substitution Reactions

The chloro group at the 4-position of the pyrazole ring is highly reactive toward nucleophiles:

  • Amine substitution : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 4-amino derivatives .
  • Thiol substitution : Treatment with thiophenol in the presence of K₂CO₃ yields 4-(phenylthio)pyrazole derivatives .

Mechanistic Insight :
The substitution follows an SₙAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of -CF₃ and -Cl groups activating the pyrazole ring .

Condensation and Amide Formation

The carboxylic acid participates in condensation reactions:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters .
  • Amide coupling : Uses bromotripyrrolidin-1-ylphosphonium hexafluorophosphate (PyBrOP) to generate amides with primary amines .

Table 2: Condensation Reactions

Reaction TypeReagent/ConditionsProduct ClassApplication Example
EsterificationMeOH, H₂SO₄, refluxMethyl esterProdrug synthesis
Amide formationPyBrOP, DIPEA, DMFBioactive amidesDrug discovery

Cycloaddition and Ring-Opening Reactions

The pyrazole ring can participate in cycloaddition reactions under specific conditions:

  • Diels-Alder reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, though limited by steric hindrance from substituents .

Thermal and Photochemical Stability

  • Thermal decomposition : Degrades above 250°C, releasing CO₂ and generating chlorinated byproducts .
  • UV exposure : The cyclopropyl group undergoes ring-opening under UV light, forming a conjugated diene .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight Key Properties/Notes
Target Compound 4-Cl, 5-cyclopropyl, 3-CF₃, 1-(propanoic acid) C₁₀H₁₁ClF₃N₂O₂ ~298.7* Cyclopropyl group enhances steric bulk; trifluoromethyl improves metabolic stability. Predicted acidity (pKa ~4.15) suggests moderate solubility in physiological pH .
2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (1005679-11-7) 4-Cl, 5-methyl, 3-CF₃, 1-(propanoic acid) C₈H₈ClF₃N₂O₂ 256.61 Methyl at position 5 reduces steric hindrance compared to cyclopropyl; lower molecular weight may improve bioavailability .
3-(4-Bromo-5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-propionic acid (1001518-96-2) 4-Br, 5-cyclopropyl, 3-CF₃, 1-(propanoic acid) C₁₀H₁₀BrF₃N₂O₂ 327.1 Bromine substitution increases molecular weight and polarizability, potentially enhancing halogen bonding interactions. Predicted density: 1.88 g/cm³ .
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide (1005667-71-9) 4-Cl, 5-cyclopropyl, 3-CF₃, 1-(propanamide-morpholine) C₁₄H₁₈ClF₃N₄O₂ 366.77 Amide substitution replaces carboxylic acid, altering solubility and hydrogen-bonding capacity. Likely improved membrane permeability due to reduced ionization .
3-[3-(Ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid (1006682-92-3) 3-(ethoxycarbonyl), 1-(propanoic acid) C₉H₁₂N₂O₄ ~212.2* Lacks halogen/cyclopropyl groups; ethoxycarbonyl may introduce steric and electronic effects distinct from trifluoromethyl .

Notes:

  • Substituent Effects: Cyclopropyl vs. Chlorine vs. Bromine: Bromine in CAS 1001518-96-2 increases molecular polarizability, which could enhance hydrophobic or halogen-bonding interactions in drug-receptor complexes . Trifluoromethyl vs. Ethoxycarbonyl: The trifluoromethyl group (electron-withdrawing) improves metabolic stability, whereas ethoxycarbonyl (electron-withdrawing but bulkier) may alter substrate specificity in enzymatic processes .
  • Physicochemical Properties: The target compound’s predicted pKa (~4.15) suggests partial ionization at physiological pH, influencing its solubility and absorption profile. In contrast, the amide derivative (CAS 1005667-71-9) is non-ionizable, favoring passive diffusion across membranes . Brominated analogs (e.g., CAS 1001518-96-2) exhibit higher molecular weights and densities, which may correlate with increased crystallinity and reduced aqueous solubility .
  • Functional Derivatives :

    • Replacement of the carboxylic acid with an amide (CAS 1005667-71-9) or morpholine group demonstrates the versatility of the pyrazole scaffold for medicinal chemistry optimization, balancing solubility and permeability .

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